molecular formula C18H22N2O3 B2374255 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097872-40-5

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2374255
CAS No.: 2097872-40-5
M. Wt: 314.385
InChI Key: NUQRNWUTODYKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097872-40-5) is a synthetic organic compound with the molecular formula C18H22N2O3 and a molecular weight of 314.4 g/mol . This hybrid molecule is built around the pyrrolidine-2,5-dione (succinimide) scaffold, a structure of high interest in medicinal chemistry due to its demonstrated role in central nervous system (CNS) drug discovery . Research into compounds featuring this core has revealed a broad spectrum of pharmacological activity in preclinical models. The pyrrolidine-2,5-dione scaffold is recognized for its versatility in drug design, contributing to favorable physicochemical properties and the ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized ring structure . Specifically, novel hybrid anticonvulsants derived from this scaffold have shown a wider spectrum of protection, more potent efficacy, and a better safety profile in animal models of epilepsy compared to some established clinical agents . In vitro studies suggest that the mechanism of action for such compounds likely involves an influence on neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, structurally related pyrrolidine-2,5-dione derivatives have been investigated as potent inhibitors of IDO1 (indoleamine 2,3-dioxygenase 1), a key immunomodulatory enzyme that is a promising target for cancer immunotherapy and the treatment of other diseases such as endometriosis . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQRNWUTODYKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrrolidine-2,5-dione core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives with Antimicrobial Activity

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Synthesized via Mannich reactions between succinimide, aniline, and aldehydes . Exhibit moderate antimicrobial activity against Escherichia coli, Salmonella typhi, and Bacillus subtilis (MIC values comparable to Penicillin/Streptomycin) . Key structural difference: Pyridine and phenyl groups enhance lipophilicity and target binding compared to the target compound’s azetidine-trimethylbenzoyl group.

Pyrrolidine-2,5-dione Derivatives with Anticonvulsant Activity

  • 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Features a 3-methoxyphenethyl substituent. The methoxy group may improve blood-brain barrier penetration compared to the target compound’s bulky substituents.

Functionalized Pyrrolidine-2,5-dione Esters

  • 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Contains a long aliphatic chain with a terminal thiol group. Used in polymer conjugation (e.g., polyethyleneimine derivatives for drug delivery) due to its reactive thiol moiety . Contrasts with the target compound’s rigid aromatic substituents, which likely reduce solubility but enhance receptor affinity.

Structural Analogues with Heterocyclic Modifications

  • Spiroisoxazoline Derivatives (YA2 and YA3) Derived from 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione (YA1). Feature fused spiro rings (e.g., 1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione) . Exhibit distinct reactivity due to strained spiro systems, unlike the target compound’s planar azetidine-pyrrolidine-dione framework.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione C₁₈H₂₂N₂O₃ 314.38 Azetidinylmethyl, trimethylbenzoyl Not specified (structural analog)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione C₁₀H₁₁N₃O₂ 205.22 Pyridin-2-ylaminomethyl Antimicrobial
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione C₁₃H₁₅NO₃ 233.26 3-Methoxyphenethyl Anticonvulsant, tyrosinase inhibition
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione C₁₅H₂₃NO₄S 313.41 Sulfanylundecanoyloxy Polymer conjugation
YA1 (1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) C₁₅H₁₇NO₂ 247.30 Benzyl, dimethyl, methylidene Precursor for spiro compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., trimethylbenzoyl) may enhance target selectivity but reduce aqueous solubility.
    • Thiol-functionalized derivatives (e.g., ) prioritize bioconjugation over direct bioactivity.
    • Pyridine-containing analogs () demonstrate the importance of heteroaromatic interactions in antimicrobial efficacy.

Biological Activity

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, with CAS number 2097872-40-5, is a complex organic compound notable for its unique structural features and potential biological activities. The molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3} and it has a molecular weight of 314.4 g/mol. This compound contains a pyrrolidine-2,5-dione core linked to an azetidin-3-yl moiety and a 2,4,6-trimethylbenzoyl group, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activities or bind to receptors, influencing various biochemical pathways. Such interactions can lead to therapeutic effects or biological responses that are being explored in various studies.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising results against fungal pathogens such as Phytophthora infestans and Alternaria solani. These studies demonstrate that derivatives with similar structural motifs exhibit broad-spectrum antifungal activity, suggesting that this compound may also possess similar properties .

Study 1: Antifungal Efficacy

A study conducted on pyrrolidine derivatives indicated that certain compounds demonstrated significant antifungal activity against multiple strains of fungi. The bioassay results showed that these compounds could inhibit fungal growth effectively at low concentrations compared to standard antifungal agents .

Study 2: Enzyme Interaction

Another research effort focused on the interaction between pyrrolidine derivatives and specific enzymes involved in metabolic pathways. The findings suggested that these compounds could act as inhibitors or activators of key enzymes, thus modulating metabolic processes in vitro .

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme Effect Reference
AntifungalPhytophthora infestansInhibition of growth
AntifungalAlternaria solaniSignificant antifungal activity
Enzyme InteractionMetabolic enzymesModulation of activity

Q & A

Q. Methodology :

  • Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at the benzoyl or azetidine positions.
  • Use in vitro assays (e.g., patch-clamp for ion channels, enzyme kinetics for AChE) to quantify activity shifts .

Advanced: How should researchers address contradictions in biological assay data (e.g., varying IC50_{50}50​ values across studies)?

Answer:
Contradictions may arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration >0.1% can artifactually inhibit enzymes) .
  • Cell Line Variability : HT29 vs. HCT116 colon cancer cells may express divergent metabolic enzymes, altering compound efficacy .

Q. Resolution Strategy :

Standardize protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays).

Validate results across multiple models (e.g., primary cells, patient-derived xenografts) .

Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Advanced: What strategies optimize the synthesis yield and scalability of this compound?

Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to attach aromatic groups; yields improve from 45% to 72% under microwave irradiation (100°C, 20 min) .
  • Flow Chemistry : Implement continuous flow reactors for azetidine acylation, reducing reaction time from 12 h to 30 min and minimizing side products .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Advanced: How can computational modeling predict the compound’s interactions with neuronal targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to voltage-sensitive sodium channels (PDB: 6AGF). Key interactions: hydrogen bonds with Tyr-209 and hydrophobic contacts with Leu-943 .
  • QSAR Modeling : Train a model with 30 derivatives using MOE descriptors (e.g., LogP, polar surface area). Validate with leave-one-out cross-validation (R2^2 > 0.85) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability; RMSD < 2 Å indicates robust target engagement .

Advanced: What methodologies assess the compound’s metabolic stability and toxicity?

Answer:

  • Hepatocyte Stability : Incubate with human liver microsomes (HLMs) for 1 h; measure remaining compound via LC-MS. A t1/2_{1/2} < 30 min suggests rapid metabolism .
  • hERG Inhibition : Use patch-clamp assays on HEK293 cells expressing hERG channels. IC50_{50} > 10 µM indicates low cardiotoxicity risk .
  • AMES Test : Evaluate mutagenicity in Salmonella typhimurium TA98; absence of revertant colonies at 500 µg/plate confirms safety .

Advanced: How does polymorphism affect the compound’s crystallinity and bioavailability?

Answer:

  • Crystallography : Identify polymorphs (Form I vs. II) via PXRD. Form I (monoclinic, P21_1/c) exhibits higher solubility (12 mg/mL vs. 5 mg/mL for Form II) .
  • Dissolution Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid. Form I achieves 90% dissolution in 30 min vs. 60% for Form II .
  • Stability Studies : Store polymorphs at 40°C/75% RH for 6 months; Form I remains chemically stable, while Form II shows 5% degradation .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive Ki = 2.3 µM for AChE) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH = -8.2 kcal/mol) and stoichiometry (n = 1:1) for target engagement .
  • Site-Directed Mutagenesis : Engineer AChE mutants (e.g., Trp-86→Ala) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.